5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 52090-86-5
VCID: VC3286693
InChI: InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
SMILES: CC1=NC2=C(C=C1)NN=C2N
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

CAS No.: 52090-86-5

Cat. No.: VC3286693

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine - 52090-86-5

Specification

CAS No. 52090-86-5
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Standard InChI InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
Standard InChI Key ZPWJUQFZAFWVED-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)NN=C2N
Canonical SMILES CC1=NC2=C(C=C1)NN=C2N

Introduction

Chemical Identity and Basic Properties

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine represents an important member of the pyrazolopyridine family. This compound possesses a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol. It is registered with the Chemical Abstracts Service (CAS) under number 52090-86-5. The compound's structure features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring, with a methyl substituent at position 5 and an amino group at position 3.

The naming convention "[4,3-b]" indicates the specific fusion pattern between the pyrazole and pyridine rings, differentiating it from other pyrazolopyridine isomers such as pyrazolo[3,4-b]pyridines . The "1H" designation in the name specifies that a hydrogen atom is attached to one of the nitrogen atoms in the pyrazole ring, which is significant for its tautomeric properties.

Table 1: Physical and Chemical Properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

PropertyValueReference
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
CAS Registry Number52090-86-5
Chemical ClassificationPyrazolopyridine
Ring SystemFused bicyclic (pyrazole + pyridine)
Hydrogen Bond AcceptorsMultiple nitrogen atomsInferred
Hydrogen Bond DonorsAmino group (-NH2)Inferred

Structural Characteristics and Comparison

The chemical structure of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine contains several key functional elements that define its properties and reactivity. The pyrazolopyridine core structure is of particular interest due to its structural analogy to purine bases, making compounds in this class potentially valuable for medicinal chemistry applications.

The compound's structure is characterized by:

  • A five-membered pyrazole ring with two adjacent nitrogen atoms

  • A six-membered pyridine ring

  • A methyl substituent at position 5

  • An amino group at position 3, providing a potential site for hydrogen bonding and further functionalization

Structurally related compounds include 5-Methyl-1H-pyrazolo[4,3-b]pyridine, which lacks the 3-amino group, and 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, which features a different fusion pattern between the heterocyclic rings . The specific positioning of substituents in 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine likely influences its physical properties, including solubility, lipophilicity, and acid-base behavior.

Table 2: Structural Comparison with Related Pyrazolopyridine Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS NumberReference
5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amineC7H8N4148.17 g/molReference compound52090-86-5
5-Methyl-1H-pyrazolo[4,3-b]pyridineC7H7N3133.15 g/molLacks amino group at position 352090-69-4
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-olC7H7N3O149.15 g/molContains hydroxyl at position 7 instead of amino at position 3268547-52-0
3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amineC7H8N4148.17 g/molDifferent ring fusion pattern with repositioned substituents1186608-73-0
4-Methyl-1H-pyrazolo[4,3-c]pyridineC7H7N3133.15 g/molDifferent ring fusion pattern and substituent position1140240-46-5

Synthetic Methodologies

The synthesis of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine would likely utilize established methods for constructing the pyrazolo[4,3-b]pyridine scaffold with appropriate modifications to incorporate the specific substituents. While the search results don't provide a direct synthetic route for this exact compound, they offer valuable insights into general approaches for synthesizing the core structure.

An efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr (nucleophilic aromatic substitution) and modified Japp–Klingemann reactions . This approach offers several advantages including operational simplicity and the ability to combine multiple synthetic steps (azo-coupling, deacylation, and pyrazole ring annulation) in a one-pot process .

The literature describes two main approaches for constructing pyrazolo[4,3-b]pyridines:

  • Cyclocondensation of unstable 4-aminopyrazole-5-carbaldehydes in their N-protected forms

  • Cyclization of 5-functionalized 4-aminopyrazoles

Additionally, pyrazolo[4,3-b]pyridines can be obtained via annulation of a pyrazole ring to a functionalized pyridine core, though such reactions are described as relatively rare . One proposed retrosynthetic scheme involves intramolecular nucleophilic substitution of the nitro group with anions of hydrazones, which can be prepared using the Japp–Klingemann reaction .

Table 3: Potential Synthetic Approaches for 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Synthetic StrategyKey ReactionsStarting MaterialsAdvantagesChallengesReference
SNAr and modified Japp–Klingemann sequenceNucleophilic aromatic substitution, azo-coupling, cyclization2-chloro-3-nitropyridinesOne-pot procedure possible; uses stable arenediazonium tosylatesMay require optimization for specific substituent pattern
Pyrazole annulation to pyridineNucleophilic addition, cyclizationFunctionalized pyridinesDirect approach to target scaffoldDescribed as relatively rare in literature
Cyclocondensation approachCondensation reactionsN-protected 4-aminopyrazole-5-carbaldehydesEstablished methodologyInvolves unstable intermediates
5-functionalized 4-aminopyrazole routeCyclization reactions4-amino-5-substituted pyrazolesVersatility in substituent positioningMultiple synthetic steps may be required

Research Challenges and Future Directions

Research on 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and related compounds faces several challenges and opportunities:

Synthetic Optimization

Developing efficient and scalable synthetic routes remains an active area of research. The recent development of improved methods for pyrazolo[4,3-b]pyridine synthesis highlights ongoing interest in optimizing these processes. Future work might focus on:

  • Developing more selective methods for introducing substituents at specific positions

  • Exploring green chemistry approaches with reduced environmental impact

  • Establishing practical scale-up protocols for industrial applications

Structure-Activity Relationship Studies

Comparative studies between 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and structurally related compounds could provide valuable insights into how structural modifications affect properties and biological activities. These studies might examine:

  • The effect of the amino group at position 3 compared to other functional groups

  • The influence of the methyl group position on biological activity

  • The impact of different ring fusion patterns on molecular properties

Biological Evaluation

Comprehensive biological screening of 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine could reveal previously unexplored applications. Areas of interest might include:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Antimicrobial evaluation

  • Anti-inflammatory and anticancer screening

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